molecular formula C12H17NS B8323622 4-(2-Methylthiophenyl)piperidine

4-(2-Methylthiophenyl)piperidine

Cat. No. B8323622
M. Wt: 207.34 g/mol
InChI Key: BALYGWKIKUXPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05654299

Procedure details

A mixture of 1-benzyloxycarbonyl-4-(2-methylthiophenyl)piperidine (0.34 g) and thioanisole (0.58 mL) was treated with trifluoroacetic acid (5 mL) and the mixture was heated to 60° C. for 30 minutes. At the end of this period, the reaction mixture was evaporated and diluted with ether. Extraction with water, neutralization of the aqueous layer with sodium bicarbonate and extraction with ethyl acetate afforded the crude product. This material was purified by column chromatography; elution with 19:1 dichloromethane:methanol containing 5% triethylamine afforded the named product (0.13 g); MS: 208 (M+1): NMR: 1.4-1.8 (q, d, J1 =25, J2 =12, 2), 1.8-1.9 (m, 2), 2.46 (s, 3), 2.8-2.9 (d, t, J1 =12, J2 =2.7, 2), 3.1-3.2 (m, 1), 3.3 (br, 2), 4.0 (br, 1), 7.1-7.3 (m, 4).
Name
1-benzyloxycarbonyl-4-(2-methylthiophenyl)piperidine
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][CH:14]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2[S:23][CH3:24])[CH2:13][CH2:12]1)=O)C1C=CC=CC=1.C1(SC)C=CC=CC=1.FC(F)(F)C(O)=O>>[CH3:24][S:23][C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=1[CH:14]1[CH2:15][CH2:16][NH:11][CH2:12][CH2:13]1

Inputs

Step One
Name
1-benzyloxycarbonyl-4-(2-methylthiophenyl)piperidine
Quantity
0.34 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C1=C(C=CC=C1)SC
Name
Quantity
0.58 mL
Type
reactant
Smiles
C1(=CC=CC=C1)SC
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of this period, the reaction mixture was evaporated
ADDITION
Type
ADDITION
Details
diluted with ether
EXTRACTION
Type
EXTRACTION
Details
Extraction with water, neutralization of the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
with sodium bicarbonate and extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
afforded the crude product
CUSTOM
Type
CUSTOM
Details
This material was purified by column chromatography
WASH
Type
WASH
Details
elution with 19:1 dichloromethane

Outcomes

Product
Name
Type
product
Smiles
CSC1=C(C=CC=C1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.